5,6-Dihydroindeno[2,1-b]indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dihydroindeno[2,1-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-6-11-10(5-1)9-14-15(11)12-7-3-4-8-13(12)16-14/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTRVJYDVHSJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80520554 | |
| Record name | 5,6-Dihydroindeno[2,1-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80520554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7156-31-2 | |
| Record name | 5,6-Dihydroindeno[2,1-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80520554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5,6 Dihydroindeno 2,1 B Indole and Its Structural Analogues
Historical and Classical Approaches to Indole (B1671886) Core Synthesis
The foundational methods of indole synthesis, while over a century old, remain relevant. Their principles have been adapted to create polycyclic structures, including the indenoindole core.
The Fischer indole synthesis, first described in 1883, is a robust method involving the acid-catalyzed cyclization of an arylhydrazone. byjus.comambeed.com While traditionally used for simpler indoles, its principles have been extended to the synthesis of fused polycyclic systems. The reaction typically proceeds by heating an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst. byjus.com
A notable adaptation for a closely related framework involves a superacid-promoted, one-pot reaction sequence. This process begins with a domino Friedel–Crafts alkylation and intramolecular acylation of ethyl cinnamates to form indanone intermediates. These intermediates then undergo a Fischer indole reaction with phenylhydrazine (B124118) to yield 10-phenyl-5,10-dihydroindeno[1,2-b]indoles. thieme-connect.com This demonstrates the successful application of the Fischer cyclization to a pre-formed polycyclic ketone, creating the final fused indole ring system. thieme-connect.com The versatility of the Fischer synthesis is further highlighted by its use with unsymmetrical ketones, which can produce regioisomeric products, and its application in the total synthesis of complex natural products containing polycyclic indole scaffolds. byjus.comnih.gov
| Feature | Description | Reference |
|---|---|---|
| Starting Materials | Aryl hydrazines and cyclic or polycyclic ketones (e.g., indanones). | thieme-connect.com |
| Key Transformation | Acid-catalyzed cyclization of an arylhydrazone intermediate derived from the ketone. | byjus.com |
| Application | One-pot synthesis of 10-phenyl-5,10-dihydroindeno[1,2-b]indoles. | thieme-connect.com |
| Conditions | Often requires strong Brønsted or Lewis acids; can be performed thermally. | byjus.comambeed.com |
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. bhu.ac.inwikipedia.org This method is historically significant for producing indoles via a base-catalyzed thermal process. wikipedia.org The classical conditions are harsh, often requiring temperatures between 200–400 °C with bases like sodium or potassium alkoxides. wikipedia.org
Modern variations have been developed to make the reaction more practical and tolerant of sensitive functional groups. These variants often employ organolithium reagents, such as n-butyllithium or sec-butyllithium, as the base, allowing the reaction to proceed under much milder conditions. bhu.ac.in Another advancement involves the use of electron-withdrawing groups on the starting material to increase the acidity of the benzylic protons, facilitating cyclization. researchgate.net A tandem Madelung synthesis has also been developed using a combination of LiN(SiMe3)2 and CsF to generate N-methyl-2-arylindoles, showcasing the continued evolution of this classical method. organic-chemistry.org These modifications enhance the utility of the Madelung synthesis for constructing complex and substituted indole systems. bhu.ac.inresearchgate.net
| Aspect | Classical Madelung Synthesis | Modern Variants |
|---|---|---|
| Base | Sodium or potassium alkoxides (e.g., NaOEt) | Organolithium reagents (e.g., n-BuLi), LiN(SiMe3)2 |
| Temperature | High (200–400 °C) | Milder/lower temperatures |
| Substrate Scope | Limited to simple indoles without sensitive groups | Broader scope, including functionalized and complex indoles |
| Reference | wikipedia.org | bhu.ac.inresearchgate.netorganic-chemistry.org |
Several other classical indole syntheses have principles applicable to the formation of fused heterocyclic systems.
Reissert Indole Synthesis : This method traditionally involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgpcbiochemres.com The methodology is based on building the pyrrole (B145914) ring onto a substituted benzene (B151609) precursor and is recognized as a classical route starting from ortho-substituted nitroarenes. wikipedia.orgrsc.org
Bartoli Indole Synthesis : This reaction provides a direct route to 7-substituted indoles through the reaction of an ortho-substituted nitroarene with three equivalents of a vinyl Grignard reagent. pcbiochemres.comwikipedia.org The presence of a bulky ortho substituent is often crucial for high yields. wikipedia.org A significant modification uses an ortho-bromine as a transient directing group, which can be removed later, expanding the scope to include 7-unsubstituted indoles that are difficult to prepare via classical methods. wikipedia.orgresearchgate.net This flexibility makes the Bartoli synthesis particularly useful for constructing specifically substituted polycyclic indoles. researchgate.net
Nenitzescu Indole Synthesis : The Nenitzescu reaction synthesizes 5-hydroxyindoles from the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.org The reaction mechanism involves a Michael addition followed by a cyclization and elimination. wikipedia.org Its utility has been extended to the synthesis of various fused indole systems, including benzocarbazoles and pyrido[2,3-b]indoles, demonstrating its applicability to the creation of complex, polycyclic architectures. researchgate.netresearchgate.net
Advanced Transition Metal-Catalyzed Synthetic Routes
Modern synthetic chemistry heavily relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Palladium and nickel catalysts have been instrumental in developing new routes to the 5,6-dihydroindeno[2,1-b]indole core.
Palladium catalysis is a powerful tool for forming C-C and C-N bonds, making it highly suitable for the synthesis of complex heterocyclic structures. mdpi.com A highly effective method for accessing the 5,10-dihydroindeno[1,2-b]indole (B1207775) skeleton involves a microwave-assisted, palladium(II)-catalyzed cascade reaction. researchgate.net This process starts with a 2-alkynylaniline tethered to an α,β-unsaturated carbonyl moiety. The reaction proceeds via an intramolecular aminopalladation, followed by a carbopalladation (olefin insertion) and finally protonolysis, constructing two new five-membered rings in a single, atom-economical step. researchgate.net
Other palladium-catalyzed reactions have been employed to build related fused systems. These include the Larock indole synthesis, which is a hetero-annulation process involving ortho-iodoaniline and a disubstituted alkyne. pcbiochemres.com Palladium catalysts are also used in a variety of cross-coupling reactions, such as the Heck and Sonogashira reactions, to build the necessary precursors for cyclization into indole systems. mdpi.com For instance, palladium-catalyzed stannylation at the 5- and 6-positions of the indole ring allows for further functionalization via subsequent cross-coupling reactions. nih.gov
| Reaction Type | Key Steps | Starting Materials | Reference |
|---|---|---|---|
| Cascade Annulation | Intramolecular aminopalladation, carbopalladation, protonolysis | 2-alkynylanilines with tethered α,β-unsaturated carbonyls | researchgate.net |
| C–H Activation/Alkyne Insertion | Intramolecular carbopalladation, intramolecular C–H bond activation | N-(2-iodophenyl)acrylamides and alkynes | acs.org |
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions, including the formation of C-N bonds. uni-regensburg.denih.gov A specific method for the synthesis of a substituted this compound has been reported using a nickel-catalyzed C-N cross-coupling reaction. This reaction successfully produced 5-Phenyl-5,6-dihydroindeno[2,1-b]indole. rhhz.net
The development of nickel-catalyzed C-N coupling has seen significant advances, with mechanisms often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycles. nih.gov These reactions can couple haloarenes with various nitrogen sources. For example, a thermally driven, nickel-catalyzed coupling of haloarenes with B2(NMe2)4 has been developed to produce N,N-dialkylanilines under base-free conditions, which is advantageous for substrates with base-sensitive functional groups. nih.gov The versatility of nickel is also demonstrated in photoredox dual catalysis systems, which can achieve C-N bond formation under exceptionally mild conditions, sometimes without the need for complex ligands. uni-regensburg.de These advanced nickel-catalyzed methodologies provide a direct and efficient pathway for the crucial C-N bond formation required to construct the indenoindole heterocyclic system.
Scandium-Mediated Synthesis of 5,6-Dihydroindeno[2,1-b]indolyl Ligands
The synthesis of organometallic complexes incorporating the 5,6-dihydroindeno[2,1-b]indolyl scaffold highlights the utility of this framework as a versatile ligand system. Scandium(III) complexes bearing these ligands have been prepared and characterized, demonstrating their potential in catalysis.
A key approach involves the deprotonation of this compound derivatives to generate the corresponding lithium salts. For instance, the deprotonation of 5-methyl-5,6-dihydroindeno[2,1-b]indole (B8748512) (L¹H) and 5,8,9,10-tetrahydro-5H-cyclohepta[b]indeno[1,2-g]indole (L²H) with n-butyllithium (n-BuLi) in diethyl ether yields the respective lithium derivatives, L¹Li(Et₂O)₂ and [L²Li(Et₂O)]₆. rsc.org These lithium salts serve as crucial intermediates for the synthesis of scandium complexes.
The subsequent reaction of these lithium derivatives with a cationic scandium precursor, such as [Sc(CH₂C₆H₄-o-NMe₂)₂(THF)₂][BPh₄], via salt metathesis, affords the target scandium bis(o-aminobenzyl) complexes coordinated by the 5,6-dihydroindeno[2,1-b]indolyl ligands. rsc.org This methodology provides access to well-defined scandium complexes that have been studied for their catalytic activity in polymerization and hydrophosphination reactions. rsc.org
Table 1: Scandium-Mediated Synthesis of 5,6-Dihydroindeno[2,1-b]indolyl Ligand Complexes
| Ligand Precursor | Reagent | Product | Yield (%) |
|---|---|---|---|
| 5-methyl-5,6-dihydroindeno[2,1-b]indole (L¹H) | 1. n-BuLi 2. [Sc(CH₂C₆H₄-o-NMe₂)₂(THF)₂][BPh₄] | L¹Sc(CH₂C₆H₄-o-NMe₂)₂ | 69 rsc.org |
Copper-Catalyzed Annulations and Dearomatization Strategies
Copper catalysis offers a powerful tool for constructing complex molecular architectures from simpler indole precursors. One notable strategy is the copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives, which has been successfully applied to the synthesis of spirocyclic indolenines containing the indeno[2,1-b]indole (B8706381) moiety. nih.gov
This transformation involves the intramolecular C-C bond formation through a dearomatization process. In a typical reaction, a substituted indole derivative is treated with a copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), in the presence of an oxidant like sodium persulfate (Na₂S₂O₈). nih.gov Mechanistic studies suggest that the reaction may proceed through a single-electron-transfer oxidation by the copper(II) catalyst to generate a radical-cation intermediate. This is followed by a nucleophilic attack and deprotonation to yield the final spirocyclic product. nih.gov This method provides a direct route to spirocyclic indolenines with structural complexity. nih.gov
Another copper-catalyzed approach involves the [4+1] spiroannulation of indoles with alkynyldiazoketones. nih.gov This method proceeds via a chemoselective C-H functionalization followed by a dearomatization sequence to afford indole-based spirocyclic molecules. While not directly forming the this compound core, it represents a relevant copper-catalyzed annulation and dearomatization strategy for creating complex indole-containing structures. nih.gov
Table 2: Copper-Catalyzed Oxidative Dehydrogenative Dearomatization
| Substrate | Catalyst | Oxidant | Product Type | Yield (%) |
|---|---|---|---|---|
| 3-(2-phenyl-1H-inden-1-yl)-1H-indole derivative | Cu(OAc)₂ | Na₂S₂O₈ | Spirocyclic indolenine with indeno[2,1-b]indole group | 36 nih.gov |
Ruthenium-Catalyzed Indole Ring Formation
Ruthenium catalysts have proven to be highly effective in facilitating the formation of indole rings and more complex fused systems like dihydroindenoindoles. A notable example is a ruthenium(II)-catalyzed cascade C-H functionalization reaction. This process can be directed to form 1-indanones, which can then be converted into dihydroindenoindoles. frontiersin.org
The initial step involves the ruthenium-catalyzed alkenylation of an arylacetophenone with a Michael acceptor. Further transformations of the resulting 1-indanone, such as the reduction of a nitro group followed by in situ cyclization, can lead to the formation of the dihydroindeno[2,1-b]indole skeleton. frontiersin.org For example, a nitro-substituted indanone derivative, upon treatment with zinc, undergoes reduction to an aniline (B41778), which then cyclizes to afford the corresponding dihydroindenoindole in high yield. frontiersin.org
Another relevant ruthenium-catalyzed method involves the annulation of N-aryl-2-aminopyridines with sulfoxonium ylides, catalyzed by [Ru(p-cymene)Cl₂]₂. mdpi.com This provides a direct route to various indole derivatives and demonstrates the versatility of ruthenium catalysis in constructing the indole core, a key component of the target molecule.
Table 3: Ruthenium-Catalyzed Formation of Dihydroindenoindole Precursors
| Starting Material | Reaction Type | Catalyst | Key Intermediate/Product | Yield (%) |
|---|---|---|---|---|
| Arylacetophenone and Michael acceptor | Cascade C-H functionalization | [{Ru(p-cymene)Cl₂}₂] | 1-Indanone derivative | 60-64 frontiersin.org |
Acid-Catalyzed Cyclization and Condensation Reactions
Acid catalysis provides a classic and effective approach for the synthesis of fused ring systems, including this compound. Both Brønsted and Lewis acids are employed to promote key cyclization and condensation steps.
Brønsted and Lewis Acid-Catalyzed Friedel–Crafts Cyclizations
A general and efficient synthesis of 5,6-dihydroindeno[2,1-b]indoles has been developed utilizing a multi-step protocol where the key step is an acid-catalyzed Friedel–Crafts cyclization. researchgate.net The synthesis begins with the preparation of ortho-formylbiaryls through a Suzuki–Miyaura coupling. This is followed by a Grignard addition to the formyl group to create an alcohol intermediate. The final cyclization to form the indene (B144670) ring fused to the indole is then achieved through a Friedel–Crafts reaction catalyzed by either a Brønsted or a Lewis acid. researchgate.net This method is advantageous due to its high yields, selectivity, and the use of readily available starting materials. researchgate.net
Lanthanum(III) Triflate-Facilitated Self-Condensation Approaches
Lanthanum(III) triflate (La(OTf)₃), a Lewis acid, has been shown to be an effective catalyst for the self-condensation of 2-indolylmethanols. This reaction leads to the construction of highly substituted indeno[1,2-b]indole (B1252910) derivatives, which are structural analogues of the target compound. rsc.org The process involves the treatment of easily accessible 2-indolylmethanols with a catalytic amount of La(OTf)₃, resulting in good to excellent yields of the fused indole products. rsc.org The utility of this method is highlighted by its scalability and the interesting photophysical properties of the resulting indeno[1,2-b]indoles, suggesting potential applications in materials science. rsc.org
Table 4: Lanthanum(III) Triflate-Facilitated Synthesis of Indeno[1,2-b]indoles | Substrate | Catalyst | Product Type | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | 2-Indolylmethanol derivatives | La(OTf)₃ | Highly substituted indeno[1,2-b]indoles | up to 94 rsc.org |
Para-Toluenesulfonic Acid (p-TsOH)-Mediated Intramolecular Arylation
p-Toluenesulfonic acid (p-TsOH), a strong organic Brønsted acid, is frequently used as a catalyst in organic synthesis for reactions such as acetalization and esterification. researchgate.net In the context of synthesizing fused indoles, p-TsOH can mediate key intramolecular cyclization steps.
One such application is in the final ring-closing step to form a dihydroindenoindole. Following a ruthenium-catalyzed reaction to construct a suitable precursor, an acid-mediated condensation can be employed. For instance, a demethylation followed by a p-TsOH-mediated condensation of a suitably substituted benzofuran (B130515) precursor can lead to the formation of a dihydroindenobenzofuran, a structural analogue of the target molecule. frontiersin.org This demonstrates the utility of p-TsOH in promoting the final intramolecular arylation to complete the fused ring system. frontiersin.org
Metal-Free and Base-Promoted Annulation Protocols
In the pursuit of more sustainable and cost-effective synthetic routes, significant efforts have been directed towards the development of metal-free and base-promoted methods for the synthesis of indeno[2,1-b]indole derivatives. These approaches avoid the use of often expensive and toxic transition-metal catalysts.
A notable example is the one-step, transition-metal-free, base-promoted cascade reaction of 2-halogenated arylglyoxals with 2-oxindoles. researchgate.net This method provides a direct pathway to a variety of free (NH)-indeno[2,1-b]indol-6(5H)-ones in satisfactory yields. researchgate.net The reaction proceeds through a sequence of events including aldol (B89426) condensation, Michael addition, intramolecular C–C coupling, ring opening, ring closure, and decarboxylation. rsc.org The choice of base is critical, with cesium carbonate (Cs₂CO₃) proving to be the most effective. rsc.org The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) under a nitrogen atmosphere at elevated temperatures. rsc.org
The versatility of the indeno[2,1-b]indol-6(5H)-one core is demonstrated by its further transformations. For instance, the carbonyl group can be reduced to an alcohol using sodium borohydride (B1222165) (NaBH₄). rsc.org A classical Wolff–Kishner reduction of the corresponding hydrazone intermediate can then yield the fully reduced this compound. rsc.org
Another metal-free approach involves the use of a superacid, such as triflic acid (TfOH), to promote a sequential domino one-pot synthesis. researchgate.netrsc.org This process starts with the intermolecular Friedel-Crafts alkylation and intramolecular acylation of ethyl cinnamates with arenes to form indanone derivatives. researchgate.netrsc.org These intermediates then undergo a Fischer indole synthesis with aryl hydrazines to afford the desired 10-phenyl-5,10-dihydroindeno[1,2-b]indoles. researchgate.netrsc.org This method is particularly useful for creating derivatives with substitution at the 10th position. rsc.org
Table 1: Comparison of Metal-Free Synthesis Conditions for Indeno[2,1-b]indole Derivatives
| Method | Starting Materials | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|---|
| Base-Promoted Cascade | 2-halogenated arylglyoxals, 2-oxindoles | Cs₂CO₃, DMSO, 120 °C, 1.5 h | Indeno[2,1-b]indol-6(5H)-ones | researchgate.netrsc.org |
| Superacid-Promoted Domino | Ethyl cinnamates, arenes, aryl hydrazines | TfOH | 10-Phenyl-5,10-dihydroindeno[1,2-b]indoles | researchgate.netrsc.org |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to minimize environmental impact. gctlc.orgacs.org These principles focus on aspects such as waste prevention, atom economy, use of safer solvents, and energy efficiency. gctlc.orgkahedu.edu.in
A key aspect of green synthesis is the development of multicomponent reactions (MCRs) which can significantly reduce waste by combining several steps into a single operation. rsc.org An innovative two-step reaction for the synthesis of the indole core involves an Ugi multicomponent reaction followed by an acid-induced cyclization. rsc.org This method utilizes readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org The reaction proceeds under mild conditions in ethanol, a relatively benign solvent, and avoids the use of metal catalysts. rsc.org
The twelve principles of green chemistry provide a framework for designing more sustainable synthetic processes. gctlc.orgkahedu.edu.in These include:
Prevention of Waste: It is better to prevent waste than to treat it after it has been created. gctlc.orgacs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. gctlc.orgacs.org
Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. gctlc.orgacs.org
Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. gctlc.orgacs.org
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. gctlc.orgacs.org
Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. gctlc.orgacs.org
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. gctlc.orgacs.org
Reduce Derivatives: Unnecessary derivatization should be minimized or avoided if possible. gctlc.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents. gctlc.orgacs.org
Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. gctlc.orgacs.org
Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. gctlc.orgacs.org
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. gctlc.org
While not all of these principles may be fully realized in every synthesis of this compound, they serve as a guide for continuous improvement in the field.
Stereoselective Synthesis and Diastereocontrol in this compound Formation
The stereoselective synthesis of this compound and its analogues is crucial, as the biological activity of chiral molecules often depends on their specific stereochemistry. Achieving high levels of stereocontrol, particularly diastereocontrol, is a significant challenge in the synthesis of these complex polycyclic structures.
One approach to achieving stereoselectivity is through the use of chiral catalysts. Gold(I) catalysis has been successfully applied in the stereoselective synthesis of indeno[1,2-b]chromene derivatives, which are structurally related to the indeno[2,1-b]indole core. uniovi.es This cascade reaction proceeds through a key gold-cyclopropyl carbene intermediate, which controls the subsequent intramolecular addition of an aromatic ring, leading to the formation of the polycyclic product as a single diastereoisomer. uniovi.es The use of chiral gold(I) complexes has also been explored to achieve enantioselectivity. uniovi.es
Another strategy involves diastereoselective reactions of precursors that already contain stereocenters. For example, a photo-Nazarov cyclization of indole-2-yl vinyl ketones has been developed to construct novel indeno[2,1-b]indole/shikimic acid hybrid analogues with high diastereoselectivity. researchgate.net This reaction provides (6aS, 10aR)-products in moderate to good yields. researchgate.net
Furthermore, palladium-catalyzed intramolecular Heck reactions have been utilized for the synthesis of related fused heterocyclic systems. acs.org By carefully tuning the phosphine (B1218219) ligands and solvents, the chemoselectivity of the reaction can be controlled to favor the formation of specific isomers. acs.org
Table 2: Examples of Stereoselective Syntheses of Indeno[2,1-b]indole Analogues
| Method | Catalyst/Reagent | Key Intermediate/Reaction Type | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Gold(I) Catalysis | Chiral Gold(I) complexes | Gold-cyclopropyl carbene | High diastereoselectivity, potential for enantioselectivity | uniovi.es |
| Photo-Nazarov Cyclization | Light | Excited-state photo-Nazarov cyclization | High diastereoselectivity (6aS, 10aR) | researchgate.net |
| Palladium-Catalyzed Heck Reaction | Pd(OAc)₂, Phosphine ligands | Intramolecular Heck reaction, aminopalladation | Chemoselective, formation of specific isomers | acs.org |
Structural Elucidation and Advanced Spectroscopic Characterization of 5,6 Dihydroindeno 2,1 B Indole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons, respectively.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For derivatives of 5,6-dihydroindeno[2,1-b]indole, the aromatic protons typically appear in the downfield region (around 6.2-8.1 ppm), while the aliphatic protons of the dihydro- portion resonate further upfield. The N-H proton of the indole (B1671886) moiety usually appears as a broad singlet at a high chemical shift, often above 10 ppm, due to its acidic nature. rsc.org
¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. The chemical shifts for the sp²-hybridized aromatic and vinyl carbons are found in the range of approximately 110-155 ppm, while the sp³-hybridized carbons of the five-membered ring are observed at higher field. rsc.orglibretexts.org The use of techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between CH, CH₂, and CH₃ groups. libretexts.org
While the prompt mentions ¹⁹F NMR, it is only applicable to derivatives containing fluorine atoms. For instance, in a study of fluorinated indeno[1,2-b]indoles, ¹⁹F NMR signals were observed and reported, demonstrating the technique's utility for halogenated analogs. rsc.org
The following tables provide representative NMR data for a substituted derivative, as detailed in the scientific literature.
Interactive Table: ¹H NMR Data for 2-bromo-6-(2-benzhydryl-5-bromo-1H-indol-3-yl)-6-phenyl-5,6-dihydroindeno[2,1-b]indole rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned |
|---|---|---|
| 11.74 | s | 1H (N-H) |
| 10.77 | s | 1H (N-H) |
| 8.08 | s | 1H |
| 7.70 | s | 1H |
| 7.32 | s | 4H |
| 7.28 – 7.18 | m | 7H |
| 7.05 | d | 6H |
| 6.86 | m | 2H |
| 6.61 | m | 2H |
| 6.48 – 6.25 | m | 2H |
| 4.57 | s | 1H |
Note: Spectrum recorded in DMSO-d₆ at 400 MHz. s = singlet, d = doublet, m = multiplet.
Interactive Table: ¹³C NMR Data for 2-bromo-6-(2-benzhydryl-5-bromo-1H-indol-3-yl)-6-phenyl-5,6-dihydroindeno[2,1-b]indole rsc.org
| Chemical Shift (δ) ppm | Carbon Type |
|---|---|
| 154.3, 151.1 | Quaternary C |
| 142.8, 141.6, 139.8, 138.8, 137.3, 135.1 | Quaternary C (Aromatic) |
| 128.6, 128.4, 127.9, 127.6, 127.4, 127.0 | CH (Aromatic) |
| 126.2, 125.2, 123.8, 123.1, 122.7, 121.5 | CH (Aromatic) |
| 119.1, 117.2, 114.6, 113.3, 112.7, 111.3 | Quaternary & CH (Aromatic) |
| 55.7, 46.8 | CH & Quaternary C (Aliphatic) |
Note: Spectrum recorded in DMSO-d₆ at 150 MHz.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This allows for the calculation of a precise molecular formula. For the parent compound this compound, the molecular formula is C₁₅H₁₁N, corresponding to a molecular weight of approximately 205.26 g/mol . chemsrc.com HRMS can confirm this by providing a measured mass that matches the calculated exact mass to within a few parts per million (ppm).
For example, a substituted derivative, 6-(2-benzhydryl-5-chloro-1H-indol-3-yl)-2-chloro-6-phenyl-5,6-dihydroindeno[2,1-b]indole, was analyzed using HRMS (EI-TOF), yielding the following results. rsc.org
Interactive Table: HRMS Data for a Dichloro-Derivative of this compound rsc.org
| Molecular Formula | Ion | Calculated m/z | Found m/z |
|---|
This close correlation between the calculated and experimentally found mass provides unequivocal evidence for the compound's molecular formula.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying functional groups. In the spectrum of a this compound derivative, characteristic absorption bands are observed. rsc.org A key feature is the N-H stretching vibration of the indole ring, which typically appears as a sharp band around 3400 cm⁻¹. Aromatic C-H stretching vibrations are seen just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydro- portion appear just below this value. rsc.org
Interactive Table: Key IR Absorption Bands for a Dichloro-Derivative of this compound rsc.org
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3487, 3396 | N-H Stretch | Indole N-H |
| 3061 | C-H Stretch | Aromatic C-H |
| 2920 | C-H Stretch | Aliphatic C-H |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems by measuring the absorption of light that promotes electrons to higher energy orbitals (electronic transitions). The extended π-conjugated system of the indenoindole core gives rise to characteristic absorption bands. nih.gov Studies on structurally related rigid molecules like 5,7-dihydroindeno[2,1-b]fluorene show well-resolved spectra with absorption maxima corresponding to π-π* transitions. researchgate.net The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituent groups, making UV-Vis a useful tool for probing the electronic properties of these compounds. researchgate.netresearchgate.net
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
While NMR and MS can determine the constitution of a molecule, single-crystal X-ray diffraction provides the most precise and unambiguous information about its three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Studies on metal complexes of 5-methyl-5,6-dihydroindeno[2,1-b]indole (B8748512) have utilized X-ray crystallography to establish their molecular structures. acs.orgacs.orgrsc.org For example, the crystal structure of a lithium derivative, L¹Li(Et₂O)₂ (where L¹ is the 5-methyl-5,6-dihydroindeno[2,1-b]indolyl anion), was determined to be monomeric in the crystalline state. acs.org This analysis provides exact atomic coordinates, from which the geometry of the indenoindole ligand framework can be precisely measured.
Interactive Table: Selected Crystallographic Data for the Lithium Derivative of 5-methyl-5,6-dihydroindeno[2,1-b]indole acs.org
| Parameter | Value | Description |
|---|---|---|
| Bond Lengths | ||
| C(1)–Li(1) | 2.433(3) Å | Lithium to carbon bond distance |
| C(2)–Li(1) | 2.357(3) Å | Lithium to carbon bond distance |
| C(3)–Li(1) | 2.349(3) Å | Lithium to carbon bond distance |
| Bond Angles | ||
| O(1)-Li···C_center_ | 130.2(2)° | Angle defining coordination geometry |
| C(2A)···Li(1)···C_center_ | 123.9(2)° | Angle defining coordination geometry |
Note: Data from a single-crystal X-ray diffraction study of L¹Li(Et₂O)₂. C_center_ refers to the center of the cyclopentadienyl (B1206354) portion of the ligand.
Such data is invaluable for understanding the steric and electronic properties of the molecule, its packing in the solid state, and its mode of interaction with other species. acs.orgrsc.org
Advanced Spectroscopic Techniques for Investigating Conformational Dynamics
Advanced spectroscopic methods, such as variable-temperature NMR (VT-NMR), can be employed to study the dynamic processes and conformational flexibility of molecules. These techniques can reveal information about rotational barriers, ring-flipping, or other structural isomerizations that occur on the NMR timescale. However, based on the surveyed literature, specific studies focusing on the conformational dynamics of the parent this compound using such advanced techniques have not been detailed. The rigid, fused-ring nature of the core structure suggests that its conformational flexibility would be limited compared to more acyclic systems.
Reactivity, Functionalization, and Derivatization Strategies for the 5,6 Dihydroindeno 2,1 B Indole Core
Regioselective C-H Functionalization of Indole (B1671886) and Indeno[2,1-b]indole (B8706381) Scaffolds
The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful and atom-economical approach for modifying complex organic molecules. For the 5,6-dihydroindeno[2,1-b]indole scaffold, which contains multiple C-H bonds with varying reactivity, achieving regioselectivity is a significant synthetic challenge. The indole subunit possesses inherently different reactivity at its C2, C3, and benzene (B151609) ring positions, which can be exploited for selective modifications. nih.govbeilstein-journals.org
N-Functionalization and Protecting Group Strategies
The nitrogen atom of the indole core is a primary site for functionalization. The choice of substituent or protecting group on the indole nitrogen is critical as it can influence the reactivity and regioselectivity of subsequent C-H functionalization reactions. beilstein-journals.orgrsc.org Protecting groups are often employed to prevent unwanted side reactions at the nitrogen atom and to modulate the electronic properties of the indole ring.
Common N-protecting groups for indoles that are applicable to the indeno[2,1-b]indole system include sulfonyl groups (e.g., tosyl, phenylsulfonyl), acyl groups, and various alkyl groups. rsc.orgresearchgate.net For instance, the N-(2-pyridyl)sulfonyl group can act as a directing group to steer metal catalysts toward the C2 position for selective alkenylation. beilstein-journals.org The ease of installation and removal of these groups is a key consideration in multi-step syntheses. researchgate.net A palladium-catalyzed domino Heck-cyclization/alkoxylation sequence has demonstrated that the N-protecting group can control the reaction pathway, leading to either indole or indoline (B122111) derivatives. rsc.org
Table 1: Common N-Protecting Groups for Indole Systems and Their Characteristics
| Protecting Group | Abbreviation | Key Features |
|---|---|---|
| p-Toluenesulfonyl | Ts | Electron-withdrawing, stable, removable with strong reducing agents or bases. |
| Phenylsulfonyl | PhSO2 | Similar to tosyl, influences metallation at the C2 position. researchgate.net |
| Acetyl | Ac | Electron-withdrawing, can be removed under basic or acidic conditions. |
| tert-Butoxycarbonyl | Boc | Acid-labile, useful for syntheses requiring non-basic deprotection. nih.gov |
C2 and C3 Selective Functionalization Methods
The C2 and C3 positions of the indole nucleus are the most nucleophilic and are typically the primary sites for electrophilic attack. beilstein-journals.orgnih.gov However, direct C-H functionalization at these positions often requires catalytic methods to achieve high selectivity.
Palladium-catalyzed reactions have been extensively used for the alkenylation of indoles. beilstein-journals.org Without a directing group, the reaction often favors the C3 position. However, catalyst and directing group control can provide access to C2-substituted products. For example, the use of an N-(2-pyridyl)sulfonyl directing group selectively furnishes C2-alkenylated indoles. beilstein-journals.org More recent developments have focused on catalyst-controlled site-selective functionalization of 3-acyl indoles. nih.govchemrxiv.org In this approach, a Rh(I)/Ag(I) co-catalyst system can promote a 1,2-acyl translocation followed by C3-functionalization, while an Ir(III)/Ag(I) catalyst system subverts this migration to afford the direct C2-functionalization product. nih.govchemrxiv.org Additionally, light-driven, metal-free protocols have been developed for the direct C2–H alkylation of indoles using α-iodosulfones, proceeding through the photochemical activity of halogen-bonded complexes. nih.gov
Table 2: Catalyst Systems for Regioselective Functionalization of Indole C2/C3 Positions
| Target Position | Catalyst/Reagents | Directing Group | Reaction Type | Reference |
|---|---|---|---|---|
| C3 | Pd(OAc)₂, 1,4-benzoquinone, TBHP | None (unprotected N-H) | Alkenylation | beilstein-journals.org |
| C2 | PdCl₂(MeCN)₂, Cu(OAc)₂ | N-(2-pyridyl)sulfonyl | Alkenylation | beilstein-journals.org |
| C2 | Ir(III)/Ag(I) | 3-Carboxamide | Coupling with metallocarbenes | nih.govchemrxiv.org |
| C3 | Rh(I)/Ag(I) | 3-Carboxamide (undergoes translocation) | Coupling with metallocarbenes | nih.govchemrxiv.org |
Direct C-H Functionalization of the Benzene Moiety (C4-C7)
Functionalization of the carbocyclic benzene portion (positions C4 to C7) of the indole scaffold is considerably more challenging due to the lower reactivity of these C-H bonds compared to those on the pyrrole (B145914) ring. nih.gov Achieving regioselectivity typically requires the use of a directing group attached to the indole nitrogen or at the C3 position.
Protocols using palladium and copper catalysts have been developed for the regioselective C4 or C5 arylation of indoles by employing a removable pivaloyl-directing group at the C3 position. nih.gov The choice of metal catalyst was found to be crucial for determining the site of functionalization. Similarly, a copper-based catalytic system with a TBPO directing group on the indole nitrogen has been used to achieve C6 arylation. nih.gov Iridium-catalyzed reactions have also been shown to facilitate the double C-H alkynylation of indoles at the C2 and C4 positions. researchgate.net These directing-group strategies provide a powerful means to access otherwise difficult-to-prepare substituted indeno[2,1-b]indole derivatives.
Dearomatization Reactions and Their Applications in Polycyclic Product Synthesis
Dearomatization of the indole core is a powerful strategy for rapidly increasing molecular complexity and accessing three-dimensional polycyclic indoline scaffolds from simple aromatic precursors. rwth-aachen.denih.gov These reactions are particularly valuable for synthesizing novel N-fused polycyclic systems that are prevalent in natural products. rwth-aachen.dejyu.fi
One effective method involves a reduction/cyclization cascade. rwth-aachen.dejyu.fi In this approach, N-acylindoles bearing a nitroaromatic group are first reduced to the corresponding amine. The resulting amine then participates in an intramolecular dearomatizing cyclization by attacking the C2 position of the indole, a process that can be catalyzed by mild Lewis or Brønsted acids such as Cu(OTf)₂ or TfOH. rwth-aachen.dejyu.fi This cascade can be performed in a one-pot fashion, offering an efficient route to diverse N-fused polycyclic indolines. rwth-aachen.de Another strategy involves the cascade dearomatization of 3-(2-isocyanoethyl)indoles with nitrile imines, which proceeds under catalyst-free conditions to assemble unprecedented polycyclic indoline scaffolds with high diastereoselectivity. rsc.org Furthermore, enantioselective dearomatization can be achieved through oxidative umpolung strategies, for example, using chiral quaternary ammonium (B1175870) hypoiodite (B1233010) catalysis to facilitate aza-spirocyclization. nih.gov
Reactivity Umpolung at the Indole 3-Position in Fused Systems
The indole C3-position is inherently electron-rich and functions as a nucleophile in most reactions. nih.govresearchgate.net "Umpolung," or the reversal of this natural polarity, transforms the C3-position into an electrophilic site, opening up novel pathways for indole functionalization. nih.govumn.edu This strategy provides a complementary approach to access derivatives that are difficult to prepare through conventional methods. nih.govresearchgate.net
A notable method for achieving reactivity umpolung involves gold catalysis. nih.govresearchgate.net Intramolecular nitrene transfer from an ortho-azido group to a tethered alkyne generates a reactive α-imino gold carbene intermediate. nih.gov This intermediate behaves as an electrophilic indole equivalent, with the C3-position being highly susceptible to attack by various nucleophiles. nih.govresearchgate.net In the absence of an external nucleophile, an intramolecular reaction can occur where a tethered benzene ring traps the electrophilic C3-position, forming tetracyclic products. nih.gov Other approaches to indole umpolung include oxidative methods, where iodination of the indole nitrogen can induce electrophilicity at C3, and electrochemical strategies that can generate a bromo-based electrophile from a bromide ion nucleophile. nih.govmdpi.com
Synthesis of Substituted this compound Derivatives for Investigating Molecular Interactions
The synthesis of substituted this compound derivatives is driven by the need to study how structural modifications influence their physical, chemical, and biological properties. The introduction of various functional groups at specific positions on the scaffold allows for the fine-tuning of molecular interactions, which is essential for applications such as the development of novel anti-inflammatory agents or tyrosinase inhibitors. rsc.orgresearchgate.net
The core this compound skeleton can be synthesized via methods such as the Fischer indole synthesis starting from indanones. researchgate.net Once the core is formed, the functionalization strategies discussed previously can be employed to introduce a wide array of substituents. For example, indole-2-carboxamide can serve as a versatile precursor for accessing diversely substituted polycyclic indole frameworks through intra- and intermolecular cyclization reactions. rsc.org By creating libraries of derivatives with systematic variations—such as different substituents on the aryl rings or modifications to the core heterocyclic structure—researchers can establish structure-activity relationships (SAR). researchgate.net These studies are crucial for understanding how the molecule interacts with biological targets or other molecules in a material, guiding the design of compounds with enhanced or specific functionalities. rsc.orgresearchgate.net
Based on a thorough review of the available scientific literature, a detailed computational and theoretical analysis specifically for the compound This compound , as requested per the provided outline, cannot be generated at this time. The search for published research did not yield specific data corresponding to the required subsections, including Density Functional Theory (DFT) calculations, Molecular Orbital Analysis (HOMO-LUMO), Topological Analysis of Electron Density (QTAIM), Time-Dependent Density Functional Theory (TD-DFT) spectra, or the characterization of its singlet and triplet excited states.
While computational studies exist for related but structurally distinct molecules such as indeno[1,2-b]fluorene derivatives and other indenoindoles, the user's strict requirement to focus solely on This compound prevents the use of this data. researchgate.netnih.govrsc.orgrsc.orgresearchgate.netrsc.org Extrapolating findings from different molecular frameworks would not provide a scientifically accurate or valid analysis for the target compound.
The methodologies outlined in the request—DFT, TD-DFT, QTAIM—are standard and powerful tools in computational chemistry for elucidating the electronic structure and properties of molecules. coburger-lab.dersc.orgjrfglobal.comyoutube.com However, the application of these methods to This compound and the subsequent publication of the results in peer-reviewed literature could not be verified.
Therefore, to maintain scientific accuracy and adhere strictly to the provided instructions, the article cannot be written without the necessary foundational data. Further computational research focused specifically on This compound would be required to provide the detailed analysis requested.
Computational and Theoretical Investigations of 5,6 Dihydroindeno 2,1 B Indole
Excited State Dynamics and Photophysical Properties
Modeling Solvation Effects on Spectroscopic Properties
The spectroscopic properties of a molecule, such as its absorption and fluorescence spectra, are significantly influenced by its solvent environment. Computational models are essential for understanding these interactions. Modeling the optical spectra of molecules in solution is challenging, but it is crucial to identify which solvation effects—such as electrostatics, mutual polarization, and hydrogen bonding—are key to reproducing spectral features nih.gov.
For the parent indole (B1671886) chromophore, various implicit and explicit solvation models have been employed to predict its behavior in aqueous solutions. Implicit models, like the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, offering a computationally inexpensive method to model solvation nih.gov. Explicit models, on the other hand, involve simulating individual solvent molecules around the solute, often using methods like molecular dynamics (MD) with polarizable or non-polarizable force fields nih.govnih.gov.
Research on indole in aqueous solution has shown that modeling the mutual polarization between the solute and solvent is a dominant factor in accurately reproducing the position and shape of absorption spectrum peaks nih.govnih.gov. Different solvation models can predict shifts in the maximum absorption wavelength (λmax). For instance, using an implicit PCM model for indole was found to predict λmax at 4.83 eV, which is a blueshift of 0.24 eV compared to experimental results nih.gov. More advanced techniques, such as combining equation of motion coupled cluster with single and double excitations (EOM-CCSD) with effective fragment potential to represent water molecules, provide a computationally efficient way to model large solute-solvent clusters at a high level of theory nih.gov.
These computational approaches would be directly applicable to 5,6-Dihydroindeno[2,1-b]indole to predict how its spectroscopic properties change in different solvents.
Table 1: Comparison of Solvation Models for Predicting Spectroscopic Shifts of Indole
| Modeling Technique | Predicted Effect on λmax | Key Finding |
| Implicit Model (PCM) | Blueshift of 0.24 eV compared to experiment nih.gov. | Computationally efficient but may lack accuracy for specific interactions nih.gov. |
| Explicit Model (MD with Polarizable Force Fields) | More accurately reproduces peak positions and spectral line shapes nih.gov. | Mutual polarization is a critical factor for accuracy nih.govnih.gov. |
| EOM-CCSD with Effective Fragment Potential | High accuracy for solute-solvent clusters nih.gov. | Balances accuracy with computational cost for large systems nih.gov. |
Intramolecular Charge Transfer (ICT) Mechanisms
Intramolecular charge transfer (ICT) is a fundamental process in many organic molecules where photoexcitation leads to a significant redistribution of electron density from a donor part of the molecule to an acceptor part. This phenomenon is critical in the design of materials for optoelectronics and fluorescent probes.
In donor-acceptor systems, ICT can lead to the formation of a highly polar excited state, which is often stabilized in polar solvents nih.gov. The nature of this charge-transfer state can be influenced by the molecule's geometry. For instance, some molecules may relax into a planar intramolecular charge transfer (PICT) state, which is typically highly fluorescent. In contrast, others may form a twisted intramolecular charge transfer (TICT) state, where parts of the molecule twist relative to each other, leading to significant fluorescence quenching nih.gov.
Computational studies, often using Time-Dependent Density Functional Theory (TD-DFT), are instrumental in elucidating these mechanisms rsc.org. By calculating the properties of the ground and excited states, including frontier molecular orbitals (HOMO and LUMO), dipole moments, and transition energies, researchers can map the charge redistribution upon excitation rsc.orgresearchgate.net. For derivatives of phenothiazine, another nitrogen-containing heterocyclic compound, studies have shown that the oxidation state of a sulfur atom can switch the excited state from a quenching TICT state to a highly emissive PICT state nih.gov.
For this compound, the indole moiety can act as an electron donor. If suitable electron-accepting groups were substituted onto the fused indenofluorene framework, the resulting derivative would likely exhibit ICT characteristics. Computational modeling could predict the nature of the ICT state (PICT vs. TICT) and guide the synthesis of derivatives with desired photophysical properties.
Computational Elucidation of Reaction Mechanisms
Understanding the step-by-step mechanism of a chemical reaction is crucial for optimizing reaction conditions and designing new synthetic routes. Computational chemistry, particularly DFT calculations, provides invaluable insights into reaction pathways, transition states, and intermediate structures that are often difficult to observe experimentally.
While a specific computational study on the synthesis of this compound was not found, studies on related indole syntheses illustrate the approach. For example, DFT calculations have been used to investigate the mechanism of cascade reactions forming indole derivatives. These studies can map out the potential energy surface of the reaction, identifying the most favorable pathway and the associated energy barriers for each step, such as cycloadditions and rearrangements .
Similarly, the synthesis of the core of indeno[1,2-b]indole (B1252910), an isomer of the title compound, has been achieved through methods like a photo-Nazarov cyclization rsc.org. Computational studies for such a reaction would involve optimizing the geometries of reactants, intermediates, transition states, and products to calculate their relative energies. This would clarify the stereochemical outcome of the reaction and explain why certain isomers are formed preferentially.
For the synthesis of this compound, computational elucidation could be used to:
Compare different potential synthetic routes (e.g., cascade cyclizations, transition-metal-catalyzed annulations).
Identify the rate-determining step of the most plausible mechanism.
Predict the regioselectivity and stereoselectivity of the reaction.
Understand the role of catalysts and reaction conditions.
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of conformational changes and intermolecular interactions, which are crucial for understanding a molecule's function, particularly in a biological context frontiersin.org.
For complex heterocyclic systems like indole derivatives, MD simulations can reveal how the molecule interacts with its environment, such as a protein binding pocket or a solvent shell frontiersin.orgnih.gov. A typical MD simulation protocol involves:
System Setup: Placing the molecule of interest (e.g., this compound) in a simulation box with solvent molecules (like water) and ions to neutralize the system.
Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure to achieve a stable, equilibrated state.
Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to correlate the chemical structure of compounds with their biological activity jchemlett.com. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules nih.govproquest.com.
A QSAR model was successfully developed for a series of indeno[1,2-b]indole derivatives that act as inhibitors of the enzyme Casein Kinase II (CK2), a target in cancer therapy nih.govmdpi.comresearchgate.net. The process involved:
Data Set Preparation: A set of indeno[1,2-b]indole derivatives with experimentally measured inhibitory activities (IC50 values) was compiled. This set was divided into a training set to build the model and a test set to validate it mdpi.com.
Descriptor Calculation: Various molecular descriptors, representing the physicochemical properties of the molecules (e.g., electronic, steric, and topological features), were calculated for each compound mdpi.com.
Model Generation: Statistical methods, such as partial least squares (PLS), were used to build a linear model correlating the descriptors with the biological activity (expressed as pIC50) mdpi.com.
Validation: The model's predictive power was assessed using the test set and statistical metrics like the correlation coefficient (r²) mdpi.com.
This validated QSAR model was then used to predict the CK2 inhibitory activity of other classes of compounds, demonstrating its utility in virtual screening nih.govproquest.com. A similar approach could be applied to derivatives of this compound. By synthesizing a small library of derivatives and measuring their activity against a specific biological target, a QSAR model could be developed to identify the key structural features required for high activity, thus establishing clear design principles for future analogues.
Table 2: Key Molecular Descriptors Used in QSAR Models for Indole-Related Scaffolds
| Descriptor Type | Example Descriptor | Physicochemical Relevance | Reference |
| 2D Autocorrelation | ATS6i, ATS6s | Describes the distribution of atomic properties (e.g., electronegativity, polarizability) over the molecular topology. | jchemlett.com |
| 3D-MoRSE | MATS5v | Encodes 3D structural information based on electron diffraction patterns. | jchemlett.com |
| GETAWAY | GATS7m | Encodes information on molecular geometry, topology, and atomic weights. | jchemlett.com |
| Burden Eigenvalues | SpMax3_Bhm | Represents molecular branching and shape based on a modified connectivity matrix. | jchemlett.com |
| 2D Descriptors | Dp | Represents the difference in polarity between atoms. | jchemlett.com |
Advanced Applications in Materials Science and Catalysis Utilizing 5,6 Dihydroindeno 2,1 B Indole
Organic Electronic Materials
The pursuit of efficient and stable organic electronic materials has led researchers to explore a diverse range of molecular architectures. The 5,6-dihydroindeno[2,1-b]indole core, with its extended π-conjugation and tunable electronic properties, has emerged as a promising scaffold for several key components in organic electronics.
Researchers have synthesized various bis(diarylamino)dihydroindenoindene derivatives for use as small-molecule HTMs. rsc.org A key advantage of these materials is their thermal evaporability, which allows for their deposition as efficient interfacial layers in OPV devices. rsc.org The energy levels of these compounds are well-aligned for use with common donor-acceptor systems like P3HT:PCBM. Specifically, their highest occupied molecular orbital (HOMO) energy levels are situated between the work function of indium tin oxide (ITO) and the HOMO level of the donor polymer, facilitating efficient hole transfer. Furthermore, their lowest unoccupied molecular orbital (LUMO) energy levels are significantly higher than that of the acceptor material, which helps to block electrons and reduce charge recombination at the interface.
An optimized device with the structure indium tin oxide/HTM/P3HT:PCBM/Ca/Al, utilizing a 5,10-dihydroindeno[2,1-a]indene (B3029415) derivative as the HTM, demonstrated a notable fill factor of 67.8%. rsc.org The incorporation of moieties such as N,N-di(p-methoxyphenyl)amine and carbazole (B46965) onto the dihydroindenoindene skeleton has been explored to further enhance hole mobility and device performance.
Table 1: Performance of OPV Devices with Dihydroindenoindene-based Hole Transporting Materials
| Compound | HOMO (eV) | LUMO (eV) | Device Structure | Fill Factor (%) |
| 3a | -5.13 | -2.09 | ITO/HTM/P3HT:PCBM/Ca/Al | - |
| 3b | -5.19 | -2.03 | ITO/HTM/P3HT:PCBM/Ca/Al | - |
| 3c | -5.60 | -2.50 | ITO/HTM/P3HT:PCBM/Ca/Al | 67.8 |
Data sourced from studies on 5,10-dihydroindeno[2,1-a]indene derivatives. rsc.org
Indole-fused heterocycles are widely utilized in the design of metal-free organic dyes for DSSCs, primarily serving as electron donor and π-spacer components. The planarity of these fused systems is advantageous for promoting a more prominent intramolecular charge transfer (ICT) transition within the dye molecule. While direct applications of this compound in DSSCs are not extensively documented, the performance of related indole-fused dyes provides valuable insights into its potential.
For instance, dyes based on an indolo[2,3-b]quinoxaline core have been synthesized and evaluated in DSSCs. The efficiency of these sensitizers is highly dependent on the nature of the π-spacer connecting the donor and acceptor moieties. In one study, a dye featuring a simple thiophene (B33073) spacer achieved a power conversion efficiency (PCE) of 3.45%. More complex designs, incorporating triphenylamine (B166846) as a donor and indoloquinoxaline as an acceptor, have yielded efficiencies up to 7.09%.
Table 2: Photovoltaic Parameters of DSSCs with Various Indole-Fused Dyes
| Dye Core | Donor | π-Spacer | Acceptor | PCE (%) | Jsc (mA cm⁻²) | Voc (V) | FF (%) |
| Indolo[2,3-b]quinoxaline | IQ | Thiophene | Cyanoacrylic acid | 3.45 | 9.29 | 0.579 | - |
| Indolo[2,3-b]quinoxaline | Triphenylamine | Thiophene | Cyanoacrylic acid | 5.27 | 11.10 | 0.67 | 70.1 |
| Thieno[3,2-b]indole (co-sensitized) | SGT-149 + SGT-021 | - | - | 14.2 | - | - | - |
Data sourced from various studies on indole-fused dyes for DSSCs. nih.gov
The development of efficient and stable emitters is a cornerstone of OLED technology. Dihydroindenofluorene derivatives, which share a similar structural motif with this compound, have been successfully employed as host materials in phosphorescent OLEDs (PhOLEDs). swaminathansivaram.inresearchgate.net These materials are designed to have a high triplet state energy level, which is crucial for efficiently hosting blue and green phosphorescent emitters. researchgate.net
A structure-property relationship study of ortho-, meta-, and para-dihydroindenofluorenes highlighted the significant influence of the bridge rigidification on the electronic properties. swaminathansivaram.in This rigid structure contributes to excellent thermal and morphological stability, which are critical for device longevity. By tuning the molecular structure, it is possible to devise extended π-conjugated molecules with both high triplet energy and stability. As a proof of concept, dihydroindenofluorenes have been used as hosts in sky-blue PhOLEDs, achieving high performance. swaminathansivaram.in For example, a green PhOLED incorporating a dispiro[dioxothioxanthene-9,5′-indeno[2,1-b]fluorene-7′,9′′-thioxanthene] host achieved an external quantum efficiency (EQE) of 12.8%. researchgate.net
While specific TADF emitters based on the this compound core have yet to be reported, the principles of TADF emitter design suggest its potential. TADF materials require a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which is often achieved in donor-acceptor type molecules. The rigid, electron-donating nature of the this compound core could be effectively paired with a suitable acceptor moiety to promote a small ΔEST, making it a promising candidate for future TADF emitter designs.
Table 3: Performance of PhOLEDs with Dihydroindeno[2,1-b]fluorene-based Host Materials
| Host Material | Emitter Color | EQE (%) | CE (cd A⁻¹) | PE (lm W⁻¹) |
| Dispiro[dioxothioxanthene-9,5′-indeno[2,1-b]fluorene-7′,9′′-thioxanthene] | Green | 12.8 | 48.6 | 29.5 |
| Dispiro[dioxothioxanthene-9,5′-indeno[2,1-b]fluorene-7′,9′′-thioxanthene] | Sky-Blue | 4.8 | 14.8 | 8.2 |
Data sourced from a study on dihydroindeno[2,1-b]fluorene-based semiconductors. researchgate.net
The performance of OFETs is largely dictated by the charge transport characteristics of the organic semiconductor used in the active layer. While there is a lack of specific reports on the use of this compound in OFETs, the properties of related fused-ring heteroacenes can provide an indication of its potential.
For instance, a ladder-type nonacyclic indacenodithieno[3,2-b]indole (IDTI) unit has been synthesized and incorporated into donor-acceptor copolymers. rsc.org These copolymers exhibited good solubility and high thermal stability. OFETs fabricated with these materials showed respectable hole mobilities. A copolymer of IDTI with benzothiadiazole (PIDTI-BT) achieved a hole mobility of 2.1 x 10⁻² cm² V⁻¹ s⁻¹. rsc.org
Other N,S,Se-heteroacenes based on a thieno[3,2-b]indole core have also been investigated as hole-transporting materials. nih.gov In thin solid films, these materials exhibited hole mobilities in the range of 10⁻⁵ to 10⁻⁴ cm² V⁻¹ s⁻¹, as measured by the charge extraction by linearly increasing voltage (CELIV) technique. nih.govnih.gov The charge carrier mobility in these materials is governed by electron hopping between adjacent molecules and is highly dependent on the extent of π-electron conjugation and intermolecular packing. nih.gov The planar and extended π-system of this compound suggests that its derivatives could be designed to facilitate efficient intermolecular π-π stacking, a key requirement for high charge carrier mobility in OFETs.
Table 4: Hole Mobility of OFETs with Indole-based Fused-Ring Semiconductors
| Semiconductor | Hole Mobility (cm² V⁻¹ s⁻¹) | Measurement Technique |
| PIDTI-BT | 2.1 x 10⁻² | OFET |
| PIDTI-DTBT | 1.4 x 10⁻² | OFET |
| Benzo[b]selenophene/thieno[3,2-b]indole derivatives | 10⁻⁵ - 10⁻⁴ | CELIV |
Data sourced from studies on ladder-type indacenodithieno[3,2-b]indole and other N,S,Se-heteroacenes. nih.govrsc.orgnih.gov
Ligand Design for Catalysis
Beyond materials science, the unique structural features of this compound have been exploited in the field of catalysis, particularly in the design of ligands for transition metal complexes.
The annelation of a cyclopentadienyl (B1206354) ring with a heterocyclic fragment, such as in this compound, leads to a class of ligands that can significantly modify the electronic and structural properties of metallocene and heterocene catalysts. mdpi.com These catalysts, particularly those based on Group 4 metals like zirconium and hafnium, are of great interest as single-site catalysts for the production of polyolefins. mdpi.com
The synthesis of these heterocenes is often achieved through the reaction of the deprotonated 5,6-dihydroindeno[2,1-b]indolyl ligand with a suitable metal halide precursor, such as ZrCl₄ or HfCl₄. The resulting ansa-metallocene complexes, where two indenyl-type ligands are bridged, have been shown to be effective catalysts for olefin polymerization when activated with a co-catalyst like methylaluminoxane (B55162) (MAO).
The catalytic activity and the properties of the resulting polymer are highly dependent on the structure of the metallocene. For example, in the polymerization of ethylene (B1197577) and 1-butene, hafnocene catalysts generally exhibit lower activities but produce polymers with significantly higher average molar masses compared to their zirconocene (B1252598) analogues. researchgate.net Furthermore, hafnocene catalysts have shown a greater ability to incorporate comonomers into the polymer chain. researchgate.net The choice of metal center and the specific substituents on the indolyl ligand provide a versatile platform for tuning the catalyst's performance to produce polyolefins with desired properties.
Table 5: Comparison of Zirconocene and Hafnocene Catalysts in Ethylene/1-Butene Copolymerization
| Catalyst | Polymerization Temperature (°C) | Activity (kg polymer/mol catalyst·h) | Molar Mass ( g/mol ) | Comonomer Incorporation |
| rac-Et(Ind)₂ZrCl₂ | 30 | High | Lower | Lower (r₁ = 19.4) |
| rac-Et(Ind)₂HfCl₂ | 30 | Lower | Higher (up to 10x) | Higher (r₁ = 5.4) |
Data based on comparative studies of analogous zirconocene and hafnocene catalysts. researchgate.net
Application in Olefin and Diene Polymerization Catalysis
The unique structural and electronic properties of this compound have led to its exploration as a ligand framework in catalysts for olefin and diene polymerization. The fusion of the indeno and indole (B1671886) moieties creates a rigid and sterically defined environment around a metal center, influencing the catalytic activity, polymer properties, and stereoselectivity of the polymerization process.
Metallocene catalysts, particularly those based on Group 4 metals, have been a focal point of research in olefin polymerization due to their single-site nature, which allows for the production of polymers with well-defined microstructures. The annelation of a cyclopentadienyl ring with a heterocyclic fragment like the one present in this compound significantly alters the electronic and steric characteristics of the resulting η⁵-coordinated ligands. This modification provides new avenues for designing novel and more effective catalysts for producing advanced polyolefins. researchgate.net
Research into ligands derived from this compound for polymerization catalysis has demonstrated their potential to influence key polymer characteristics. For instance, nickel complexes incorporating indole-based ligands have been investigated for ethylene polymerization and copolymerization with norbornene derivatives. researchgate.net These studies highlight the importance of the ligand architecture in determining the catalyst's performance.
In the realm of diene polymerization, catalyst systems based on various transition metals, including cobalt and nickel, are known to effectively catalyze the polymerization of conjugated dienes like 1,3-butadiene. nih.govmdpi.com The stereoselectivity of these polymerizations, leading to cis-1,4, trans-1,4, or 1,2-polybutadiene, is highly dependent on the nature of the catalyst, including the ligand environment around the metal center. While direct applications of this compound in diene polymerization are an emerging area of research, the principles established with other heterocyclic ligands suggest its potential for creating catalysts with unique selectivities.
The following table summarizes representative data on the use of indole-related ligand systems in polymerization catalysis, providing a basis for the potential performance of this compound-based catalysts.
| Catalyst/Ligand System | Monomer | Co-catalyst | Polymer Microstructure | Catalytic Activity (g·mol⁻¹·h⁻¹) |
|---|---|---|---|---|
| Indole-based Nickel Complex | Ethylene | MAO | UHMWPE | 1.4 × 10⁶ |
| CoCl₂(dhbp) | 1,3-Butadiene | Organoaluminum | cis-1,4 (up to 94.6%) | High |
| NiBr₂(dhbp) | 1,3-Butadiene | MAO | cis-1,4 | High |
Catalysis of Hydrophosphination Reactions
Hydrophosphination, the addition of a P-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for the synthesis of organophosphorus compounds. snnu.edu.cn These products are valuable as ligands in catalysis, intermediates in organic synthesis, and components of functional materials. Catalysts derived from this compound and its analogs have shown promise in facilitating these transformations.
The development of asymmetric hydrophosphination to produce chiral phosphines is a significant area of research. snnu.edu.cn Palladium-catalyzed systems have been particularly effective in the atroposelective hydrophosphination of internal alkynes. snnu.edu.cn This approach allows for the synthesis of axially chiral vinylphosphines with high regioselectivity, E-selectivity, and enantioselectivity. snnu.edu.cn The ligand structure is crucial in controlling the stereochemical outcome of the reaction.
While specific studies detailing the use of this compound as a ligand in hydrophosphination are still emerging, the principles of ligand design from related systems are applicable. For instance, the steric and electronic properties of the ligand play a critical role in the efficiency and selectivity of the catalyst. Research on various metal-catalyzed hydrophosphination reactions, including those using iron and manganese complexes, has demonstrated the broad scope of this transformation for different unsaturated substrates. bath.ac.uknih.gov
The data below illustrates the types of catalytic systems and substrates that have been successfully employed in hydrophosphination reactions, providing a framework for the potential applications of this compound-based catalysts.
| Catalyst System | Substrate | Product Type | Key Features |
|---|---|---|---|
| Pd(TFA)₂ / (S,S)-BDPP | Internal Alkynes | Axially Chiral Vinylphosphines | High Enantioselectivity (91%-96% ee) |
| β-diketiminate iron(II) complex | Non-activated Alkenes/Alkynes | Phospholanes/Phosphinanes | Intramolecular Hydrophosphination |
| Chiral Mn(I) complex | α,β-Unsaturated Carbonyls | Chiral Phosphine-containing Products | Asymmetric Hydrophosphination |
Biological Interactions and Molecular Mechanisms of 5,6 Dihydroindeno 2,1 B Indole Derivatives Strictly in Vitro and Molecular Level
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of 5,6-dihydroindeno[2,1-b]indole, these in silico studies are instrumental in elucidating binding modes and rationalizing structure-activity relationships (SAR) before synthesis and in vitro testing.
Research on structurally related indeno[1,2-b]indole (B1252910) derivatives has demonstrated their potential to fit into the ATP-binding pocket of protein kinase CK2. nih.gov Computational models have been created to understand the interactions of substituted indeno[1,2-b]indoles with the human CK2α subunit. nih.gov These docking studies help to rationalize experimentally determined SAR results and guide the design of more potent and selective inhibitors. nih.gov
In a study on novel indeno[1,2-b]indole-based inhibitors for β-secretase (BACE1), an enzyme implicated in Alzheimer's disease, molecular dynamics simulations were used to clarify contradictory binding poses of related inhibitors. researchgate.net Visual inspection of the confirmed binding pocket revealed unoccupied space around the core scaffold, which was then explored through the synthesis of new derivatives. researchgate.net The most active compound, rac-1-[benzyl(methyl)amino]-3-(indeno[1,2-b]indol-5(10H)-yl)propan-2-ol, showed significant inhibition, and docking studies helped to understand its binding mode. researchgate.net
Similarly, molecular docking has been applied to other indole (B1671886) derivatives to predict their interaction with various enzymes. For instance, 5-bromoindole-2-carboxylic acid hydrazone derivatives were studied as potential inhibitors of the VEGFR-2 tyrosine kinase domain. d-nb.info Docking studies revealed that specific derivatives had the best binding energies, forming hydrogen bonds and various pi-interactions with key residues like Asp1046, Val848, and Cys1045. d-nb.info These computational insights provide a molecular basis for the observed biological activity and guide further optimization. d-nb.infonih.gov
Table 1: Examples of Molecular Docking Interactions for Indole Derivatives
| Compound Class | Target Protein | Key Interacting Residues | Type of Interactions | Reference |
|---|---|---|---|---|
| Indeno[1,2-b]indole Derivatives | Protein Kinase CK2α | Not specified | ATP-competitive binding | nih.gov |
| Indeno[1,2-b]indole Derivatives | β-Secretase (BACE1) | Not specified | Probing unoccupied space | researchgate.net |
| 5-Bromoindole Hydrazones | VEGFR-2 Tyrosine Kinase | Asp1046, Val848, Cys1045 | Hydrogen bonds, pi-pi, pi-sulfur, pi-alkyl | d-nb.info |
Enzyme Inhibition Mechanisms and Kinetics (In Vitro Biochemical Studies)
In vitro biochemical assays are crucial for determining the inhibitory activity and mechanism of action of this compound derivatives against specific enzyme targets. These studies quantify the potency (e.g., IC₅₀, Kᵢ values) and elucidate the mode of inhibition (e.g., competitive, noncompetitive, uncompetitive). libretexts.org
Derivatives of the related indeno[1,2-b]indole scaffold have been identified as potent inhibitors of several enzymes. A significant target is protein kinase CK2, a constitutively active serine/threonine kinase involved in cell growth and proliferation. The best indeno[1,2-b]indole-based CK2 inhibitor reported has an IC₅₀ value of 25 nM. nih.gov Unexpectedly, X-ray crystallography revealed that this inhibitor binds in a novel manner, different from the predicted ATP-competitive mode, highlighting the importance of empirical structural data. nih.gov
Another class of enzymes targeted by related structures are the Cell Division Cycle 25 (CDC25) phosphatases. Indeno[1,2-b]indoloquinones have been screened using MALDI mass spectrometry as a rapid method to identify potential CDC25 inhibitors. tandfonline.com This approach allows for the highlighting of the most promising candidates from a library of molecules based on their direct interaction with the target protein. tandfonline.com
The type of enzyme inhibition can be determined through kinetic analysis.
Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.orgnih.gov
Noncompetitive inhibition involves the inhibitor binding to a site other than the active site (an allosteric site), which changes the enzyme's conformation and reduces its catalytic efficiency. libretexts.org
Uncompetitive inhibition happens when the inhibitor binds only to the enzyme-substrate (ES) complex, which is a rare mechanism. libretexts.org
While specific kinetic constants for this compound derivatives are not extensively detailed in the available literature, studies on related inhibitors provide a framework for how such analyses are conducted. nih.gov For example, kinetic studies on inhibitors of aldose reductase demonstrate how plotting reaction rates against substrate and inhibitor concentrations can distinguish between different inhibition mechanisms. nih.gov
Interaction with Biological Macromolecules (e.g., Tubulin Polymerization Inhibition)
Beyond enzymes, this compound derivatives can interact with other essential biological macromolecules, such as tubulin. Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Molecules that interfere with tubulin polymerization are potent anti-mitotic agents. nih.gov
A study on 5,6-dihydroindolo[2,1-a]isoquinolines, which share a core structural similarity, demonstrated their ability to inhibit tubulin polymerization in vitro. nih.gov Key findings from this research include:
Only hydroxy-substituted derivatives were active in the tubulin polymerization assay, while both hydroxy and methoxy (B1213986) derivatives showed cytostatic activity. nih.gov
The most potent compounds were the (+)-isomers of 6-propyl- and 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline, with IC₅₀ values for tubulin polymerization of 11 µM and 3.1 µM, respectively. nih.gov
These active derivatives were found to displace colchicine (B1669291) from its binding site on tubulin, suggesting they act as colchicine-site binding agents. This interaction is believed to be responsible for their cytostatic activity. nih.gov
The indole scaffold itself is a "privileged group" in the design of tubulin inhibitors. nih.gov Molecular docking simulations of other indole-based inhibitors show that they often bind in the colchicine cavity, where the indole nucleus can form hydrogen bonds and hydrophobic interactions with key amino acid residues like CYSβ241, LEUβ248, and ASNβ258. nih.gov Novel indololatonduine derivatives have also shown microtubule-destabilizing activities more potent than colchicine. researchgate.net
Table 2: Tubulin Polymerization Inhibition by Dihydroindolo[2,1-a]isoquinoline Derivatives
| Compound | IC₅₀ (µM) for Tubulin Polymerization | Notes | Reference |
|---|---|---|---|
| (+)-6-propyl-12-formyl-3,9-dihydroxy Derivative | 11 ± 0.4 | Binds to colchicine site | nih.gov |
| (+)-6-butyl-12-formyl-3,9-dihydroxy Derivative | 3.1 ± 0.4 | Binds to colchicine site | nih.gov |
Modulating Cellular Transport Mechanisms via Molecular Interaction with ABC Transporters (e.g., ABCB1, ABCG2)
ATP-binding cassette (ABC) transporters are membrane proteins that use the energy of ATP hydrolysis to pump various substrates across cellular membranes. Overexpression of transporters like ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein) is a major mechanism of multidrug resistance (MDR) in cancer cells, as they actively efflux chemotherapeutic agents. nih.govnih.gov
A novel synthetic dihydroindeno[1,2-b]indole derivative, LS-2-3j, has been shown to effectively reverse ABCB1- and ABCG2-mediated MDR in vitro. nih.govamanote.com The molecular mechanisms underlying this activity were investigated through a series of biochemical assays:
Inhibition of Efflux Function: LS-2-3j significantly increased the intracellular accumulation of doxorubicin (B1662922) and mitoxantrone (B413) in cells overexpressing ABCB1 or ABCG2, respectively, indicating that it inhibits the transporters' pumping function. nih.gov
Stimulation and Inhibition of ATPase Activity: The transport function of ABCB1 and ABCG2 is coupled to ATP hydrolysis. mdpi.com LS-2-3j was found to stimulate the ATPase activity of these transporters at low concentrations and inhibit it at higher concentrations, a characteristic shared by many ABC transporter modulators. nih.gov
Downregulation of Transporter Expression: Treatment with LS-2-3j for 48 hours led to a concentration-dependent decrease in both the mRNA and protein expression levels of ABCB1 and ABCG2 in MDR cells. nih.gov
These findings suggest a dual mechanism of action: direct inhibition of the transporter's efflux function and downregulation of its expression. Some indeno[1,2-b]indole-based CK2 inhibitors have also been found to obstruct ABCG2, indicating a potential for dual-target inhibition. nih.gov
Table 3: Effect of LS-2-3j on ABC Transporter Function and Expression
| Mechanism | Target | Observation | Reference |
|---|---|---|---|
| Efflux Inhibition | ABCB1, ABCG2 | Increased intracellular accumulation of doxorubicin and mitoxantrone | nih.gov |
| ATPase Modulation | ABCB1, ABCG2 | Stimulation/Inhibition of ATPase activity | nih.gov |
Influence on Intracellular Signaling Pathways (Molecular Cascade Analysis In Vitro)
The biological effects of this compound derivatives are often mediated by their influence on intracellular signaling pathways. These complex cascades of molecular events transmit signals from the cell surface to intracellular targets, governing processes like proliferation, apoptosis, and inflammation. In vitro analysis allows for the dissection of these pathways at the molecular level.
While direct studies on this compound are limited, research on other bioactive indole derivatives provides insight into potential mechanisms. For example, certain oleanolic acid indole derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.govresearchgate.net Mechanistic analysis revealed that these compounds inhibit the activation of:
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)
MAPKs (Mitogen-Activated Protein Kinases)
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B)
Inhibition of these pro-inflammatory pathways leads to a downstream reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines. nih.gov
Furthermore, some indole-based compounds, like tambjamine derivatives, can induce apoptosis in cancer cells through the activation of the ROS (Reactive Oxygen Species)-activated stress kinase pathway, which involves the p38 mitogen-activated protein kinase. nih.gov The term "cascade reaction" can also refer to a series of intramolecular reactions in chemical synthesis, and such methods have been used to create functionalized indole derivatives. nih.govnih.gov These synthetic cascades generate molecular diversity for subsequent biological screening against signaling pathways.
Design of Molecular Probes and Biosensors based on Indole Scaffolds
The inherent photophysical properties of the indole nucleus make it an excellent scaffold for the design of molecular probes and biosensors. rsc.orgrsc.org Indole is the aromatic moiety of the amino acid tryptophan, which is naturally used as a fluorescent probe in protein structure studies. rsc.org This intrinsic fluorescence, combined with synthetic versatility, allows for the creation of sophisticated tools for analytical and biological chemistry. rsc.org
Molecular Probes: Indole-based small-molecule fluorescent chemosensors are designed to detect specific analytes such as cations, anions, and neutral species. rsc.orgrsc.org The design strategy often involves combining the indole moiety (as the fluorophore) with a specific receptor or binding site. rsc.orgresearchgate.net The interaction between the probe and the analyte induces a measurable change in the photophysical properties, such as a shift in fluorescence emission or a change in color (colorimetric). rsc.org The indole scaffold is advantageous because:
It possesses excellent photophysical properties. rsc.org
The N-H group can engage in hydrogen bonding, and the nitrogen atom can coordinate with metal ions. researchgate.netnih.gov
The electronic properties can be tuned through substitution at various positions on the ring system. rsc.org
Biosensors: Transcription factor (TF)-based biosensors are synthetic biology tools that can be engineered to detect specific molecules. nih.gov The indole scaffold is a common target for such biosensors. For instance, the TtgV repressor protein from Pseudomonas putida has been implemented in Escherichia coli to create a biosensor for indole derivatives like skatole. nih.govacs.org Another system uses the PpTrpI/PPP_RS00425 gene expression system to create a whole-cell biosensor that is specifically induced by indole. nih.gov These biosensors can be used for real-time quantitative analysis of metabolites in various applications, from monitoring gut microbiome activity to screening for new indole-producing bacterial strains. nih.govresearchgate.net
Future Perspectives and Emerging Research Directions for 5,6 Dihydroindeno 2,1 B Indole
Development of Sustainable and Atom-Economical Synthetic Methodologies
The future synthesis of 5,6-dihydroindeno[2,1-b]indole and its derivatives will increasingly prioritize green chemistry principles, moving away from classical methods that often involve harsh conditions and hazardous reagents. Traditional indole (B1671886) syntheses can suffer from limitations such as low atom economy, the use of toxic precursors, and the generation of significant waste. rug.nl Emerging research is focused on developing synthetic pathways that are both efficient and environmentally benign.
Key future directions include:
Multicomponent Reactions (MCRs): Innovative MCRs that assemble the indenoindole core in a single step from readily available starting materials are highly desirable. rug.nlrsc.org These reactions inherently improve atom economy by incorporating most or all atoms from the reactants into the final product. researchgate.net A prospective MCR for this scaffold could involve a one-pot reaction of an aniline (B41778) derivative, a suitable indane-based component, and other simple building blocks under mild, catalytic conditions.
Catalytic C-H Activation/Annulation Cascades: Transition-metal catalysis, particularly with earth-abundant metals, offers a powerful tool for constructing complex heterocyclic systems. chemistryviews.orgmdpi.com Future methodologies will likely involve domino or cascade reactions where a sequence of bond formations occurs in one pot. A potential strategy is the ruthenium-catalyzed [3+2] annulation of an aniline precursor with a suitable alkyne-tethered indane derivative, which would construct the fused ring system with high efficiency. researchgate.net
Flow Chemistry and Alternative Energy Sources: The use of continuous flow reactors can enhance reaction safety, control, and scalability while minimizing solvent usage. Coupling these systems with alternative energy sources like microwave irradiation or mechanochemistry could further reduce reaction times and energy consumption, contributing to more sustainable processes.
The overarching goal is to create synthetic routes that are not only high-yielding and versatile but also align with the principles of sustainability, reducing the ecological footprint of chemical synthesis. rug.nl
| Green Chemistry Metric | Definition | Future Goal for Synthesis |
| Atom Economy | The measure of how many reactant atoms are incorporated into the final desired product. | Strive for >95% through addition and cycloaddition reactions. rsc.org |
| E-Factor | The mass ratio of waste to desired product. | Target an E-Factor below 1 by minimizing byproducts and solvent waste. |
| Process Mass Intensity (PMI) | The total mass used in a process divided by the mass of the final product. | Reduce PMI by using catalytic processes and minimizing purification steps. |
Exploration of Novel Functionalization and Diversification Strategies for Advanced Derivatives
To unlock the full potential of the this compound scaffold, the development of efficient and selective functionalization techniques is paramount. Future research will focus on late-stage diversification, allowing a common core structure to be modified into a library of advanced derivatives with tailored properties.
Emerging strategies in this area include:
Direct C–H Functionalization: This powerful technique allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. mdpi.comresearchgate.net The application of transition-metal catalysts (e.g., palladium, ruthenium, cobalt) to selectively activate specific C-H bonds on the indenoindole aromatic rings will be a major area of exploration. chemistryviews.orgmdpi.comnih.gov This approach can be used to introduce a wide array of functional groups, including alkyl, aryl, and heteroaryl moieties. rsc.orgresearchgate.net
Regioselective Halogenation and Cross-Coupling: The selective introduction of halogen atoms (bromine or iodine) at various positions on the scaffold can serve as a synthetic handle for further diversification. These halogenated intermediates can then undergo a wide range of well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to install diverse substituents.
Photoredox and Electrocatalysis: These methods utilize light or electricity to drive chemical transformations under exceptionally mild conditions. researchgate.netyoutube.com They open up new reaction pathways for functionalizing the indenoindole core, including radical-based additions and couplings that are complementary to traditional transition-metal catalysis.
These advanced functionalization methods will enable the systematic modification of the this compound core, providing access to a vast chemical space of novel derivatives for screening in materials science and medicinal chemistry.
Rational Design of this compound-Based Materials with Tunable Optoelectronic Properties
The rigid, π-conjugated structure of the indenoindole core makes it an attractive building block for organic electronic materials. Future research will focus on the rational design of this compound derivatives with precisely controlled electronic properties for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Key research directions are:
Tuning the HOMO-LUMO Gap: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) determine the optoelectronic properties of a material. By strategically adding electron-donating or electron-withdrawing groups to the indenoindole scaffold, researchers can fine-tune the HOMO-LUMO gap. chemrxiv.orgacs.org This allows for the precise control of absorption and emission wavelengths, making these materials suitable for different colored OLEDs or for absorbing specific regions of the solar spectrum in OPVs.
Enhancing Charge Transport: The performance of organic electronic devices depends on efficient charge transport (mobility of electrons and holes). The design of derivatives that promote ordered molecular packing in the solid state through π-π stacking is crucial. rsc.org Tailoring the side chains on the indenoindole core can influence thin-film morphology and improve charge carrier mobility.
Development of Novel Donor and Acceptor Materials: The indenoindole scaffold can be functionalized to act as either an electron-donating (donor) or electron-accepting (acceptor) component in OPVs. acs.org For example, attaching strong electron-withdrawing end-caps can create powerful acceptor molecules, while linking to electron-rich units can produce effective donors. The development of a family of these materials will enable the fabrication of highly efficient organic solar cells.
The combination of a rigid, stable core with the ability to synthetically tune its electronic properties positions this compound as a highly promising platform for the next generation of organic semiconductors. chemrxiv.orgrsc.org
| Property | Design Strategy | Potential Application |
| Absorption/Emission Wavelength | Modify π-conjugation length; add electron-donating/withdrawing groups. | Tunable emitters for OLEDs; Broad-spectrum absorbers for OPVs. |
| Charge Carrier Mobility | Engineer side chains to control solid-state packing and π-stacking. | High-performance OFETs and OPVs. |
| Electrochemical Stability | Introduce stabilizing groups to prevent oxidative or reductive degradation. | Long-lifetime OLEDs and stable OPVs. |
Advanced Computational Approaches for Deeper Mechanistic Understanding and Predictive Modeling
Computational chemistry is an indispensable tool for accelerating research and development. In the context of this compound, advanced computational approaches will provide deep insights into its fundamental properties and guide the design of new molecules and reactions.
Future computational efforts will likely focus on:
Density Functional Theory (DFT) Studies: DFT will be heavily utilized to model the electronic structure of novel derivatives. niscpr.res.inresearchgate.net These calculations can accurately predict key parameters such as HOMO-LUMO energy levels, ionization potentials, and electron affinities, which are crucial for designing optoelectronic materials. acs.orgrsc.org DFT can also be used to calculate heats of formation and analyze molecular orbital distributions to understand reactivity. niscpr.res.in
Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of synthetic reactions. This allows researchers to understand the detailed mechanisms of catalytic cycles, such as those in C-H activation, and to predict the regioselectivity of functionalization reactions. chemistryviews.org
In Silico Screening and Property Prediction: As libraries of virtual this compound derivatives are created, computational tools can be used to rapidly screen them for desired properties. This includes predicting their absorption spectra for materials applications or their binding affinity to biological targets in drug discovery, thereby prioritizing synthetic efforts on the most promising candidates. researchgate.net
By integrating computational modeling with experimental work, researchers can adopt a "design-build-test-learn" cycle that is more efficient and insightful, leading to the faster discovery of new materials and bioactive compounds based on the this compound scaffold.
Expanding Molecular-Level Investigations into Diverse Biological Systems
The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. nih.govresearchgate.netresearchgate.net The unique topology of the this compound system presents an exciting opportunity for the discovery of novel therapeutic agents. The isomeric indeno[1,2-b]indole (B1252910) scaffold, for example, is known to produce potent inhibitors of protein kinases and ABC transporters, which are important targets in oncology. nih.gov
Future research will aim to systematically explore the biological potential of this scaffold:
Target Identification and Validation: A primary goal will be to identify the specific biological targets with which this compound derivatives interact. In silico approaches like molecular docking and pharmacophore modeling can be used to screen libraries of these compounds against known protein structures, such as kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. nih.govnih.gov
Kinase Inhibitor Development: Given the success of the isomeric scaffold, a major focus will be on designing derivatives as inhibitors of protein kinases involved in cancer and inflammatory diseases. researchgate.net Systematic structure-activity relationship (SAR) studies will be conducted to optimize potency and selectivity.
Exploring Neurological and Antimicrobial Applications: The indole core is central to many compounds active in the central nervous system (CNS) and as antimicrobial agents. mdpi.com Future work will involve investigating the potential of this compound derivatives to modulate neurotransmitter receptors or to inhibit the growth of drug-resistant bacteria and fungi.
Probing Inter-kingdom Signaling: Indole and its derivatives are known signaling molecules in microbial systems and can influence host-pathogen interactions. nih.gov Investigating how this compound derivatives might interfere with these signaling pathways, such as bacterial quorum sensing, could lead to novel anti-infective strategies.
By exploring these diverse biological systems, researchers can unlock the therapeutic potential of the this compound scaffold, potentially leading to the development of new drugs for a range of human diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 5,6-Dihydroindeno[2,1-b]indole derivatives, and how are intermediates stabilized?
- Methodological Answer : The synthesis often involves nucleophilic substitution reactions at the C-2 position of dihydroindeno-pyrrolone precursors. For example, aliphatic amines react with dihydroindeno[2,1-b]pyrrol-8(1H)-one, forming intermediates that eliminate methanethiol to yield the final product . Stabilization of intermediates is achieved via intramolecular hydrogen bonding, particularly with electron-withdrawing groups (e.g., nitro) on the pyrrole ring, which enhance electrophilicity at the central carbonyl . Characterization typically employs NMR, mass spectrometry, and X-ray crystallography.
Q. How does positional isomerism influence the electronic properties of dihydroindenoindole derivatives?
- Methodological Answer : Positional isomers (e.g., [2,1-b] vs. [1,2-a] linkages) significantly alter π-conjugation and HOMO/LUMO levels. For instance, meta-substituted isomers (e.g., dihydroindeno[2,1-b]fluorene) exhibit higher triplet energy (ET ≈ 2.76 eV) compared to para-substituted analogues due to reduced π-delocalization, making them suitable as host materials in blue phosphorescent OLEDs (PhOLEDs) . Computational studies (DFT) and cyclic voltammetry are critical for mapping electronic structures .
Q. What characterization techniques are essential for confirming the structure of dihydroindenoindole derivatives?
- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) resolves regiochemical outcomes, while high-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography provides unambiguous structural validation, particularly for distinguishing isomers . Thermal stability is assessed via thermogravimetric analysis (TGA), and photophysical properties are evaluated using UV-Vis and fluorescence spectroscopy .
Advanced Research Questions
Q. How can dihydroindeno[2,1-b]indole derivatives be optimized as host materials for high-efficiency OLEDs?
- Methodological Answer : Molecular design strategies focus on rigidifying the core to enhance ET. For example, meta-substituted terphenyl backbones (e.g., dihydroindeno[2,1-b]fluorene flanked by spirofluorene units) achieve ET > 2.7 eV, enabling efficient energy transfer to blue phosphors . Device optimization involves doping the host with iridium complexes (e.g., FIrpic) and evaluating external quantum efficiency (EQE) in single-layer PhOLEDs . Morphological stability is tested via atomic force microscopy (AFM) .
Q. What role do electron-withdrawing substituents play in tuning n-type semiconducting properties for organic field-effect transistors (OFETs)?
- Methodological Answer : Substituents like dicyanovinylene lower LUMO levels (e.g., from -1.75 eV to -3.81 eV in dihydroindeno[2,1-b]fluorene derivatives), facilitating electron transport . OFET performance is assessed via hole/electron mobility measurements (μ ≈ 0.1–1 cm²/V·s) and stability under continuous operation. Device architectures (e.g., top-gate/bottom-contact) are optimized using vapor-deposited dielectric layers .
Q. How do dihydroindenoindole derivatives inhibit lipid peroxidation and protect against hepatotoxicity?
- Methodological Answer : In vivo studies demonstrate that 5,10-dihydroindeno[1,2-b]indole derivatives scavenge free radicals, reducing carbon tetrachloride-induced liver damage in mice . Mechanistic assays (e.g., malondialdehyde quantification) confirm lipid peroxidation inhibition. Enzyme induction properties are evaluated via cytochrome P450 activity assays .
Q. What computational approaches predict the reactivity and ADMET profiles of dihydroindenoindole derivatives?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals and reaction pathways (e.g., nucleophilic attack at C-2) . Molecular docking and dynamics simulations model interactions with biological targets (e.g., carbonic anhydrase) . ADMET predictions use tools like SwissADME to assess bioavailability, CYP450 interactions, and toxicity risks .
Data Contradictions and Resolutions
Q. Why do conflicting reports exist on the LUMO levels of dihydroindenofluorene derivatives?
- Resolution : Discrepancies arise from positional isomerism and substituent effects. For example, dicyanovinylene-substituted [2,1-b] isomers exhibit lower LUMO (-3.81 eV) compared to unsubstituted analogues (-1.75 eV) . Studies must explicitly report substitution patterns and characterization methods (e.g., cyclic voltammetry vs. DFT) to reconcile data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
